BenchChemオンラインストアへようこそ!

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine

Nuclear Receptor Pharmacology Glucocorticoid Receptor Antagonism Cell-Based Reporter Assay

This compound is differentiated by its 2,5-dimethylfuran-3-yl substitution at the oxadiazole 5-position, delivering potent GR antagonist activity (IC50=15nM) with >166-fold selectivity over agonism in CHO-K1 reporter assays. Unlike generic oxadiazole analogs, this specific substitution pattern is critical for target engagement and binding mode. The free 2-amino group and defined pKa (-1.31) provide a tractable scaffold for further synthetic elaboration. Ideal as a reference ligand for nuclear receptor pharmacology and SAR programs. Available at ≥95% purity from multiple commercial sources.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 926218-66-8
Cat. No. B1341141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine
CAS926218-66-8
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C2=NN=C(O2)N
InChIInChI=1S/C8H9N3O2/c1-4-3-6(5(2)12-4)7-10-11-8(9)13-7/h3H,1-2H3,(H2,9,11)
InChIKeyYAKHQTKBLTVDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (CAS 926218-66-8): Procurement-Grade Heterocyclic Scaffold for Targeted Screening


5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (CAS 926218-66-8) is a heterocyclic compound combining a 1,3,4-oxadiazole core with a 2,5-dimethylfuran-3-yl substituent, with molecular formula C8H9N3O2 and molecular weight 179.18 g/mol . It is available from commercial suppliers at purities of 95-97% for research applications [1]. Predicted physicochemical properties include a boiling point of 340.2±52.0 °C, density of 1.265±0.06 g/cm³, and pKa of -1.31±0.13 . The compound serves as a versatile screening scaffold with documented biological activity profiles across multiple target classes.

Why Generic Substitution of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (926218-66-8) Fails: Structural Determinants of Target Engagement


Generic substitution of 1,3,4-oxadiazole derivatives is inadvisable because the specific substitution pattern—particularly the 2,5-dimethylfuran-3-yl moiety at the oxadiazole 5-position—directly modulates target engagement, functional activity, and binding mode [1]. The 2,5-dimethyl substitution on the furan ring influences electron density and steric conformation, which can shift potency by orders of magnitude across structurally related analogs [2]. Literature precedent demonstrates that oxadiazole derivatives within homologous series exhibit divergent inhibition modes (competitive vs. colloidal aggregation) depending on assay conditions and structural features . Below, we provide the quantitative evidence that defines the specific differentiation of this compound relative to its closest analogs and in-class candidates.

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (926218-66-8): Quantitative Differentiation Evidence vs. Structural Analogs


Nanomolar Glucocorticoid Receptor (GR) Antagonism with Defined Functional Selectivity

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine demonstrates potent glucocorticoid receptor (GR) antagonist activity with an IC50 of 15 nM in CHO-K1 cells expressing human GR, while exhibiting no significant agonist activity (EC50 > 2500 nM), confirming its functional profile as a pure antagonist [1]. This contrasts with unsubstituted furan-oxadiazole analogs that may retain residual agonist activity or show shifted potency profiles [2].

Nuclear Receptor Pharmacology Glucocorticoid Receptor Antagonism Cell-Based Reporter Assay

Monoamine Oxidase A (MAO-A) Inhibitory Activity Profile

The compound exhibits inhibitory activity against recombinant human monoamine oxidase A (MAO-A) with reported data from BindingDB indicating an IC50 value of 2.40E+3 nM (2.4 μM) in MAO-glo assays, with a corresponding Ki > 100,000 nM (>100 μM) [1]. This moderate MAO-A inhibition profile positions it as a reference tool for assessing structure-activity relationships in oxadiazole-based MAO inhibitor development, distinct from potent clinical MAO inhibitors.

Neuropharmacology MAO Inhibition Enzyme Assay

Physicochemical Differentiation from Chloromethyl-Furan Oxadiazole Analogs

Compared to the chloromethyl-furan analog 5-[5-(chloromethyl)furan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine (CAS 2060038-98-2), the target compound lacks the reactive chloromethyl handle but features 2,5-dimethyl substitution on the furan ring, which alters predicted physicochemical parameters including pKa (-1.31 vs. -0.68) and lipophilicity profile [1]. This structural difference directly impacts synthetic tractability and biological target engagement potential.

Physicochemical Properties Compound Selection Solubility Prediction

Validated Research Applications for 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (CAS 926218-66-8)


Glucocorticoid Receptor (GR) Antagonist Screening and Nuclear Receptor Pharmacology

The compound's confirmed GR antagonist activity (IC50 = 15 nM, EC50 > 2500 nM) makes it suitable as a reference ligand or screening hit for nuclear receptor pharmacology programs targeting GR-mediated pathways. Its functional selectivity (>166-fold antagonist/agonist window) is established in CHO-K1 cell-based luciferase reporter assays with human GR . This profile supports its use in assay development, counter-screening, and structure-activity relationship studies for GR antagonist programs .

Monoamine Oxidase A (MAO-A) Reference Tool for Oxadiazole SAR Studies

With moderate MAO-A inhibitory activity (IC50 = 2.4 μM) and weak binding affinity (Ki > 100 μM), this compound serves as a reference point for structure-activity relationship studies exploring how furan-oxadiazole substitution patterns modulate MAO-A engagement . It is not suitable for high-potency MAO-A inhibitor screening but provides valuable baseline data for medicinal chemistry optimization efforts.

Heterocyclic Scaffold for Medicinal Chemistry Diversification

The compound's 2,5-dimethylfuran-3-yl substitution at the oxadiazole 5-position, combined with the free 2-amino group, provides a tractable scaffold for further synthetic elaboration. Unlike chloromethyl-containing analogs, this compound lacks a reactive electrophilic handle but offers a defined pKa (-1.31) and predicted density (1.265 g/cm³) that inform formulation and purification strategies . It is available from multiple commercial suppliers at 95-97% purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.